11-Pentafluorophenoxyundecyltrimethoxysilane

Catalog No.
S3458258
CAS No.
944721-47-5
M.F
C20H31F5O4Si
M. Wt
458.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
11-Pentafluorophenoxyundecyltrimethoxysilane

CAS Number

944721-47-5

Product Name

11-Pentafluorophenoxyundecyltrimethoxysilane

IUPAC Name

trimethoxy-[11-(2,3,4,5,6-pentafluorophenoxy)undecyl]silane

Molecular Formula

C20H31F5O4Si

Molecular Weight

458.5 g/mol

InChI

InChI=1S/C20H31F5O4Si/c1-26-30(27-2,28-3)14-12-10-8-6-4-5-7-9-11-13-29-20-18(24)16(22)15(21)17(23)19(20)25/h4-14H2,1-3H3

InChI Key

OPIXAGPRZGMNHK-UHFFFAOYSA-N

SMILES

CO[Si](CCCCCCCCCCCOC1=C(C(=C(C(=C1F)F)F)F)F)(OC)OC

Canonical SMILES

CO[Si](CCCCCCCCCCCOC1=C(C(=C(C(=C1F)F)F)F)F)(OC)OC

Surface Modification:

-(Pentafluorophenoxy)undecyltrimethoxysilane (PFUTS) is a silane coupling agent used in scientific research for surface modification, particularly for introducing a fluorinated and long alkyl chain onto various substrates. This modification enhances the material's properties, including:

  • Hydrophobicity: The presence of the fluorinated group in PFUTS significantly increases the water repellency of the surface [].
  • Chemical resistance: The long alkyl chain provides protection against chemical attack, improving the material's durability [].
  • Adhesion: PFUTS can promote adhesion between dissimilar materials by creating a chemical bridge between the organic and inorganic components [].

These properties make PFUTS valuable in various research applications, including:

  • Microfluidics: Modifying microfluidic channels with PFUTS can improve their performance by reducing non-specific adsorption of biomolecules [].
  • Sensors: PFUTS can be used to create hydrophobic surfaces for biosensors, enhancing their sensitivity and reducing background noise [].
  • Biomaterials: Modifying biomaterials with PFUTS can improve their biocompatibility and reduce the risk of adverse reactions in vivo [].

Organic Synthesis:

PFUTS can also be employed in organic synthesis as a reagent for introducing a fluorinated and long alkyl chain onto organic molecules. This functionalization allows researchers to:

  • Study the impact of fluorination on the properties of organic molecules: By incorporating the fluorinated group, researchers can investigate how it affects various aspects, such as electronic properties, lipophilicity, and binding affinity [].
  • Develop novel materials: The combination of the fluorinated group and the long alkyl chain can lead to the creation of new materials with unique properties, potentially useful in various fields like drug discovery and material science [].

Limitations:

Despite its advantages, PFUTS has limitations to consider:

  • Moisture sensitivity: PFUTS readily reacts with moisture, necessitating careful handling and storage under dry conditions.
  • Potential environmental concerns: The fluorinated group in PFUTS raises environmental concerns due to its persistence and potential for bioaccumulation. Researchers should be mindful of these concerns and dispose of PFUTS responsibly.

11-Pentafluorophenoxyundecyltrimethoxysilane is a silane compound characterized by its unique structure, which includes a pentafluorophenyl group, a long undecyl chain, and three methoxy groups attached to silicon. This compound is notable for its hydrophobic properties and potential applications in various fields, including materials science and surface modification. The presence of the pentafluorophenyl group imparts significant chemical stability and resistance to environmental degradation.

The reactivity of 11-Pentafluorophenoxyundecyltrimethoxysilane primarily involves hydrolysis and condensation reactions typical of silanes. Upon exposure to moisture, the methoxy groups can hydrolyze to form silanol groups, which can further condense to form siloxane bonds with other silanol groups or substrates. This behavior is crucial for its application in creating durable coatings or modifying surfaces.

Synthesis of 11-Pentafluorophenoxyundecyltrimethoxysilane can be achieved through several methods:

  • Direct Silylation: Reacting undecyl alcohol with pentafluorophenol in the presence of a suitable catalyst followed by the addition of trimethoxysilane.
  • Hydrosilylation: Utilizing hydrosilylation reactions where alkenes are reacted with silanes in the presence of a catalyst.
  • Esterification: Forming an ester from undecanoic acid and pentafluorophenol, followed by silylation with trimethoxysilane.

These methods allow for the efficient production of the compound while maintaining high purity levels.

11-Pentafluorophenoxyundecyltrimethoxysilane has various applications, including:

  • Surface Modifications: Used as a coupling agent for enhancing adhesion between organic materials and inorganic substrates.
  • Coating Technologies: Employed in the formulation of hydrophobic coatings that exhibit excellent weather resistance.
  • Biomedical

Interaction studies involving 11-Pentafluorophenoxyundecyltrimethoxysilane focus on its behavior when applied to different substrates. It is known to promote strong adhesion through hydrophobic interactions and pi-stacking effects, making it suitable for applications requiring durable bonding under challenging conditions. Investigations into its compatibility with various polymers and ceramics are ongoing.

Several compounds share structural similarities with 11-Pentafluorophenoxyundecyltrimethoxysilane, including:

  • 10-(Pentafluorophenoxycarbonyl)decyltrimethoxysilane: Similar in structure but contains a carbonyl group instead of an undecyl chain.
  • Pentafluoro(phenoxy)cyclotriphosphazene: Features a cyclotriphosphazene core, offering different chemical properties and applications.
  • Pentafluorophenyltriethoxysilane: Contains ethoxy groups instead of methoxy, which may affect solubility and reactivity.

Comparison Table

Compound NameKey FeaturesUnique Aspects
11-PentafluorophenoxyundecyltrimethoxysilaneLong undecyl chain, three methoxy groupsExcellent hydrophobicity
10-(Pentafluorophenoxycarbonyl)decyltrimethoxysilaneCarbonyl group presentPotential for enhanced reactivity
Pentafluoro(phenoxy)cyclotriphosphazeneCyclotriphosphazene structureUnique cyclic structure
PentafluorophenyltriethoxysilaneEthoxy groupsDifferent solubility characteristics

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-19

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